

conformational analysis of cis-trans dimethyldioxane isomers

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Compound Focus: Dimethyldioxane

CAS No.: 15176-21-3

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Experimental Data on Dimethyldioxane Isomers

The table below summarizes key quantitative data and findings from research on different **dimethyldioxane** isomers.

Isomer	Key Findings	Experimental Methods	Reference / Source
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| **2,5-dimethyl-1,3-dioxane** | • **trans-isomer**: Fewer stationary points on PES; main minimum is diequatorial chair form. • **cis-isomer**: Main minimum is C2e5a chair form. • Potential barriers of conformational isomerization were determined. | • *ab initio* RHF/6-31G(d) • PBE/ccpVDZ quantum-chemical methods • NMR (¹H) spectroscopy | [1] | | **4,4-dimethyl-1,3-dioxane** | • Eight energy minima were identified (including enantiomeric structures). • The most probable chair-chair conformational isomerization pathways were proposed. | • Density Functional Theory (PBE/cc-pVDZ and B3PW91/aug-cc-pVDZ levels) | [2] | | **3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids** (related disubstituted cyclic system) | • Demonstrated use of vicinal coupling constants (³J) from (¹H)-NMR to assign **cis/trans** configuration. • **Typical values**: **cis**: 3-6 Hz (favors *synclinal* proton orientation); **trans**: 10-13 Hz (favors *antiperiplanar* orientation). • **Crucial note**: Conformational flexibility can distort these values; solvent polarity (e.g., CDCl₃ vs. DMSO-*d*₆) can significantly influence (³J) in **trans** isomers, a key factor for accurate configuration determination. | [3] |

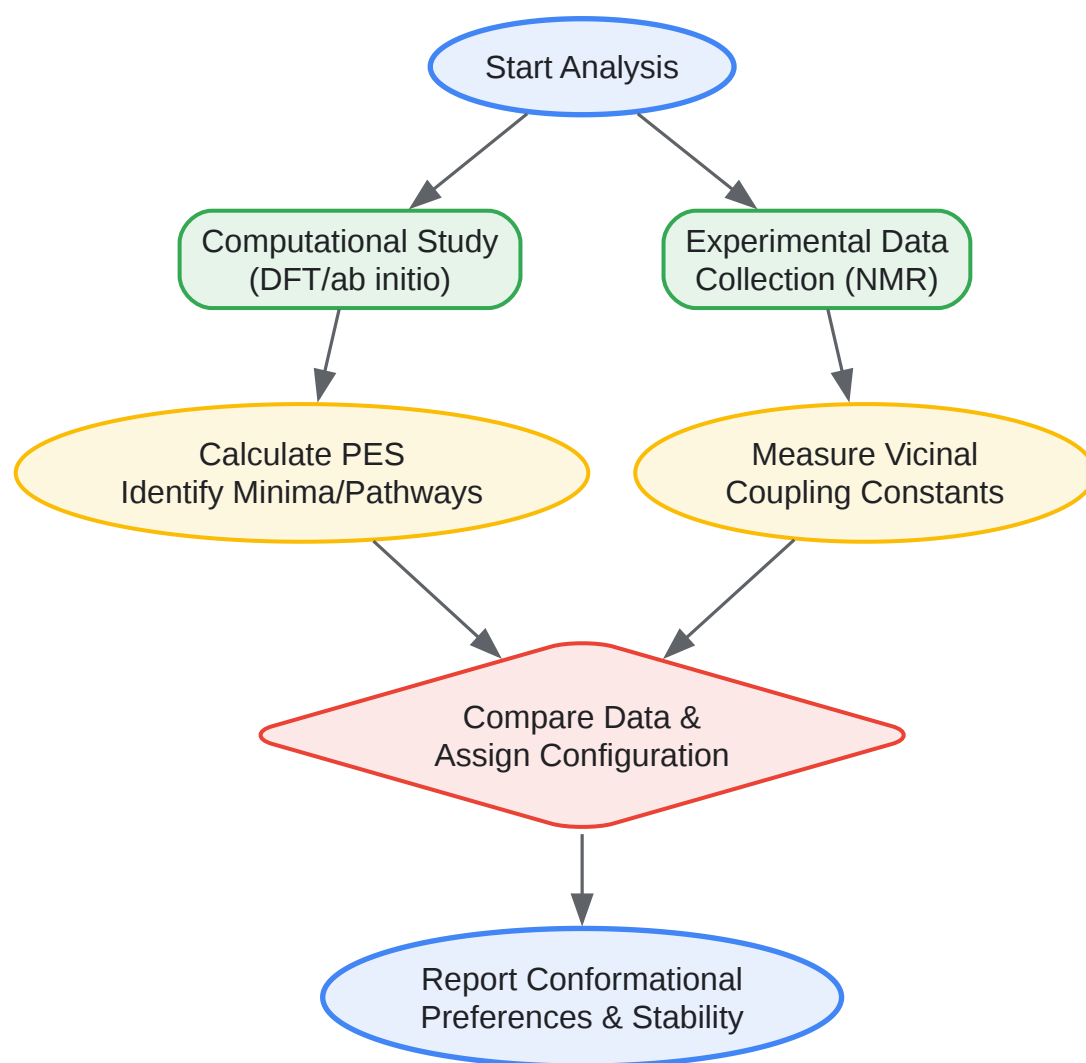
Core Principles and Methodologies for Analysis

For researchers undertaking conformational analysis, the following principles and techniques are fundamental:

- **Computational Chemistry:** Modern analysis relies heavily on quantum-chemical methods to map the Potential Energy Surface (PES). This involves identifying all energy minima (stable conformers) and the transition states between them to understand isomerization pathways, as seen in the studies of 2,5- and 4,4-**dimethyldioxane** [1] [2].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** This is a critical experimental tool.
 - **Vicinal Coupling Constants ($^3J_{\text{HH}}$):** As illustrated in the isochromanone study, measuring the coupling constant between protons on adjacent carbon atoms is a primary method for determining cis/trans configuration. The value correlates with the dihedral angle between the protons via the Karplus equation [3].
 - **Chemical Shifts:** The chemical shifts of key protons (e.g., H-3 and H-4) often differ between cis and trans diastereomers and can be used as a secondary indicator of configuration [3].

Workflow for Conformational Analysis

The following diagram outlines a general experimental workflow that integrates the methodologies discussed.



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General workflow integrating computational and experimental methods for conformational analysis.

A Guide for Further Research

To build a complete picture for your specific **dimethyldioxane** system, I suggest the following path:

- **Define Your Specific Isomer:** The properties and conformational landscape are highly specific to the positions of the methyl groups (e.g., 2,5- vs. 4,4-). Always start by precisely defining your compound.
- **Combine Computational and Experimental Data:** As shown in the workflow, the most robust studies use computational chemistry to predict stable conformers and NMR spectroscopy to validate these predictions in solution.

- **Consult Specialized Databases:** For comprehensive data, search scientific databases like SciFinder, Reaxys, or PubMed using specific search terms such as "conformational analysis [Your Isomer Name]" or "[Your Isomer Name] NMR coupling constants".

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